molecular formula C11H17NO3 B13067853 3-(5-Methylmorpholin-3-YL)cyclohexane-1,2-dione

3-(5-Methylmorpholin-3-YL)cyclohexane-1,2-dione

Cat. No.: B13067853
M. Wt: 211.26 g/mol
InChI Key: LBSQUNMCDFPJPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione typically involves the reaction of a morpholine derivative with a cyclohexane-1,2-dione precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the morpholine, followed by nucleophilic addition to the cyclohexane-1,2-dione . The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce diols .

Scientific Research Applications

3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methylmorpholin-3-yl)cyclohexane-1,2-dione is unique due to its combined morpholine and cyclohexane-dione structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

3-(5-methylmorpholin-3-yl)cyclohexane-1,2-dione

InChI

InChI=1S/C11H17NO3/c1-7-5-15-6-9(12-7)8-3-2-4-10(13)11(8)14/h7-9,12H,2-6H2,1H3

InChI Key

LBSQUNMCDFPJPU-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1)C2CCCC(=O)C2=O

Origin of Product

United States

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